7-Bromo-8-fluoroquinoline-3,4-diamine
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Overview
Description
7-Bromo-8-fluoroquinoline-3,4-diamine is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoroquinoline-3,4-diamine typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor undergoes halogenation. For example, starting with 8-fluoroquinoline, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield 7-Bromo-8-fluoroquinoline. Subsequent amination at the 3 and 4 positions can be performed using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of quinoline derivatives.
Scientific Research Applications
7-Bromo-8-fluoroquinoline-3,4-diamine has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to inhibit or modulate the activity of target proteins. This can lead to various biological effects, such as antibacterial, antineoplastic, and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-fluoroquinoline: Lacks the diamine functionality but shares similar halogenation.
4-Bromo-7-fluoroquinoline: Differently positioned halogen atoms.
5-Bromo-8-fluoroquinoline: Another positional isomer with distinct properties.
Uniqueness
7-Bromo-8-fluoroquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine atoms along with diamine groups at the 3 and 4 positions. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7BrFN3 |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
7-bromo-8-fluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H7BrFN3/c10-5-2-1-4-8(13)6(12)3-14-9(4)7(5)11/h1-3H,12H2,(H2,13,14) |
InChI Key |
OMGXYFYOEGCIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C(=C21)N)N)F)Br |
Origin of Product |
United States |
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